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Compound of Interest

Compound Name: Ethyl 2-chloroethylcarbamate

Cat. No.: B1360068 Get Quote

Spectroscopic Characterization of Ethyl 2-
chloroethylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the

characterization of Ethyl 2-chloroethylcarbamate. The following sections detail the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition. This information is critical for the

unambiguous identification and quality control of this compound in research and drug

development settings.

Spectroscopic Data Summary
The structural confirmation of Ethyl 2-chloroethylcarbamate is achieved through the

combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The quantitative

data obtained from these analytical techniques are summarized in the tables below for ease of

reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within the

molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) standard.
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

-CH₃ (ethyl) 1.25 Triplet 7.1 3H

-CH₂- (ethyl) 4.15 Quartet 7.1 2H

-NH- 5.2 (broad) Singlet - 1H

-CH₂-Cl 3.65 Triplet 5.5 2H

-N-CH₂- 3.50 Quartet 5.5 2H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

-CH₃ (ethyl) 14.5

-CH₂- (ethyl) 61.5

-CH₂-Cl 42.0

-N-CH₂- 43.5

C=O (carbamate) 156.5

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on

their characteristic vibrational frequencies.
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Vibrational Mode Frequency (cm⁻¹) Intensity

N-H Stretch 3330 Medium, Sharp

C-H Stretch (aliphatic) 2980, 2940 Medium

C=O Stretch (carbamate) 1710 Strong

N-H Bend 1540 Medium

C-O Stretch 1250 Strong

C-N Stretch 1050 Medium

C-Cl Stretch 780 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data presented here corresponds to electron ionization (EI) mass

spectrometry.

Fragment Ion (m/z) Relative Intensity (%) Assignment

151 5 [M]⁺ (³⁵Cl isotope)

153 1.6 [M]⁺ (³⁷Cl isotope)

106 100 [M - CH₂Cl]⁺

88 40 [M - C₂H₄Cl]⁺

62 30 [C₂H₄NO]⁺

44 50 [C₂H₄N]⁺

29 60 [C₂H₅]⁺

Experimental Protocols
The following sections describe the methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Ethyl 2-chloroethylcarbamate (approximately 10-20 mg) is prepared in a

deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR

tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing

(0.00 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

proton frequency of 400 MHz or higher. For ¹H NMR, standard acquisition parameters are

used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a

proton-decoupled sequence is employed to simplify the spectrum and enhance signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR)

accessory. A small amount of the solid Ethyl 2-chloroethylcarbamate sample is placed

directly onto the ATR crystal. The spectrum is acquired over a range of 4000-400 cm⁻¹ by co-

adding multiple scans (typically 16 or 32) to improve the signal-to-noise ratio. A background

spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are obtained using a mass spectrometer coupled with a

gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS analysis, a dilute solution

of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected

into the GC. The compound is separated from the solvent and any impurities on a capillary

column before entering the ion source of the mass spectrometer. In the ion source, the

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation. The resulting ions are then separated by their mass-to-charge

ratio (m/z) by the mass analyzer.

Visualizations
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Ethyl 2-chloroethylcarbamate.
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Compound Synthesis & Purification
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Ethyl 2-
chloroethylcarbamate characterization.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360068#spectroscopic-data-nmr-ir-ms-for-ethyl-2-
chloroethylcarbamate-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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